molecular formula C17H18ClF2N B13739296 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride CAS No. 21165-54-8

2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride

Cat. No.: B13739296
CAS No.: 21165-54-8
M. Wt: 309.8 g/mol
InChI Key: RSKJGHLGGFOENO-UHFFFAOYSA-N
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Description

2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride is a synthetic organic compound It is characterized by the presence of two p-fluorophenyl groups and a dimethylamine group attached to a propenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of a suitable amine precursor with a propenyl halide, followed by the introduction of p-fluorophenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine or propenyl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions may target the double bond in the propenyl group, converting it to a saturated amine.

    Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while reduction may produce saturated amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride
  • 2-Propen-1-amine, 3,3-bis(p-methylphenyl)-N,N-dimethyl-, hydrochloride

Uniqueness

The presence of p-fluorophenyl groups in 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the aromatic rings.

Properties

CAS No.

21165-54-8

Molecular Formula

C17H18ClF2N

Molecular Weight

309.8 g/mol

IUPAC Name

3,3-bis(4-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C17H17F2N.ClH/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-11H,12H2,1-2H3;1H

InChI Key

RSKJGHLGGFOENO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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